molecular formula C11H11ClN2O3 B8410571 1-(Chloroacetyl)-7-nitro-1,2,3,4-tetrahydroquinoline

1-(Chloroacetyl)-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B8410571
M. Wt: 254.67 g/mol
InChI Key: LMXCKPYVDGIZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloroacetyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

2-chloro-1-(7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H11ClN2O3/c12-7-11(15)13-5-1-2-8-3-4-9(14(16)17)6-10(8)13/h3-4,6H,1-2,5,7H2

InChI Key

LMXCKPYVDGIZFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])N(C1)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the procedure outlined in Description 4, the title compound was prepared from 7-nitro-1,2,3,4-tetrahydroquinoline (D1) (4.41 g, 25 mmol) and chloroacetyl chloride (2.2 ml, 27.6 mmol) as a dark brown solid (5.853 g). 1H NMR (250 MHz, CDCl3) δ (ppm): 8.49 (br, 1H), 8.00 (dd, 1H), 7.33 (d, 1H), 4.27 (s, 2H), 3.86 (m, 2H), 2.90 (t, 2H), 2.09 (m, 2H).
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1.78 g of 7-nitro-1,2,3,4-tetrahydroquinoline (0.01 mol) are dissolved in 15 ml of ethyl acetate. This solution is run into a mixture of 15 ml of ethyl acetate and 0.80 ml of chloroacetyl chloride. A white precipitate forms immediately, and stirring is continued at 30° C. for 2 h (the reaction is monitored by thin layer chromatography (90/10 ethyl acetate/heptane)). After 2 h, since the reaction is incomplete, 0.2 equivalent of chloroacetyl chloride is added and the temperature is raised to 60° C.; the solid formed undergoes dissolution. When the reaction has finished, the mixture is cooled and the solvent is evaporated off. 2.46 g of a beige product which corresponds to the expected compound are recovered.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

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